molecular formula C21H25BrO6 B600841 ダパグリフロジン不純物3 CAS No. 1807632-95-6

ダパグリフロジン不純物3

カタログ番号: B600841
CAS番号: 1807632-95-6
分子量: 453.32
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dapagliflozin Impurity 3 is a byproduct formed during the synthesis of dapagliflozin, a sodium-glucose cotransporter 2 inhibitor used in the treatment of type 2 diabetes mellitus. This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product. Understanding the properties and behavior of Dapagliflozin Impurity 3 is crucial for ensuring the quality and safety of dapagliflozin.

科学的研究の応用

作用機序

類似化合物との比較

Dapagliflozin Impurity 3 can be compared with other impurities formed during the synthesis of dapagliflozin, such as 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene . These impurities share similar synthetic routes and reaction conditions but differ in their chemical structures and properties. Dapagliflozin Impurity 3 is unique due to its specific formation pathway and its impact on the overall quality of dapagliflozin.

Similar Compounds

  • 5-Bromo-2-chlorobenzoic acid
  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
  • Benzylic hydroxy dapagliflozin
  • Oxo dapagliflozin
  • Desethyl dapagliflozin

Understanding and controlling the levels of Dapagliflozin Impurity 3 is crucial for the development and production of high-quality dapagliflozin, ensuring its safety and efficacy for patients.

生物活性

Dapagliflozin impurity 3, a structural derivative of dapagliflozin, is primarily recognized for its role as an impurity in the pharmaceutical formulation of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. This compound's biological activity is of interest due to its implications in drug efficacy and safety profiles.

Overview of Dapagliflozin and Its Impurities

Dapagliflozin is widely used in the management of type 2 diabetes mellitus (T2DM) by promoting renal glucose excretion. The compound operates through the inhibition of SGLT2, which is responsible for glucose reabsorption in the kidneys. Dapagliflozin impurity 3 is one of several metabolites identified during the drug's pharmacokinetic studies and may exhibit distinct biological activities compared to the parent compound.

  • Molecular Formula : C21H25ClO7
  • Molecular Weight : 424.87 g/mol
  • CAS Number : 960404-86-8

Dapagliflozin impurity 3, like its parent compound, functions primarily as an SGLT2 inhibitor. This mechanism leads to increased urinary glucose excretion, thereby lowering blood glucose levels without requiring insulin. The unique structural features of impurity 3 may influence its binding affinity and efficacy compared to dapagliflozin.

Pharmacological Studies

Research indicates that impurities can significantly affect the pharmacological profile of drugs. A study by Seed et al. (2020) highlighted that impurities such as dapagliflozin impurity 3 could potentially alter the therapeutic effects or safety profiles of dapagliflozin itself.

StudyFindings
Wang et al. (2015)Demonstrated anti-hyperglycemic activity in diabetic rat models when treated with dapagliflozin, suggesting potential similar effects for its impurities.
Sanagapati et al. (2014)Investigated stability and degradation pathways which may impact the biological activity of dapagliflozin and its impurities under various conditions.

Case Studies

  • Case Study on Stability :
    • Objective : Assess the stability of dapagliflozin and its impurities under different environmental conditions.
    • Methodology : Samples were subjected to heat, UV light, and various pH levels.
    • Results : Dapagliflozin impurity 3 showed resilience under acidic conditions but exhibited degradation when exposed to alkaline environments.
  • Clinical Relevance :
    • In clinical trials assessing the pharmacokinetics of dapagliflozin, it was noted that impurities could influence drug absorption rates and overall efficacy. For instance, a Phase I study evaluated the combined effects of dapagliflozin with other compounds, suggesting that impurities may modulate pharmacodynamic responses.

Implications for Drug Development

The presence of impurities like dapagliflozin impurity 3 necessitates rigorous evaluation during drug development to ensure safety and efficacy. Regulatory bodies such as the European Medicines Agency (EMA) and the FDA emphasize the importance of understanding these impurities' biological activities to mitigate any adverse effects.

特性

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABOQFANGSVXKK-ADAARDCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dapagliflozin Impurity 3
Reactant of Route 2
Dapagliflozin Impurity 3
Reactant of Route 3
Dapagliflozin Impurity 3
Reactant of Route 4
Dapagliflozin Impurity 3
Reactant of Route 5
Dapagliflozin Impurity 3
Reactant of Route 6
Dapagliflozin Impurity 3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。